3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

Salt selection Solid-form advantage Weighing accuracy

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride (CAS 1820607-06-4) is a heterocyclic building block featuring a thiophene core substituted with an amino group at the 3-position, a bromine atom at the 5-position, a methyl ester at the 2-position, and presented as the hydrochloride salt. With a molecular weight of 272.55 g·mol⁻¹ (C₆H₇BrClNO₂S) and a typical purity specification of ≥95%, this compound serves as a pivotal intermediate for constructing thieno[3,2-d]pyrimidine scaffolds—privileged structures in kinase inhibitor and DPP-IV inhibitor drug discovery programmes.

Molecular Formula C6H7BrClNO2S
Molecular Weight 272.55 g/mol
CAS No. 1820607-06-4
Cat. No. B1379572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
CAS1820607-06-4
Molecular FormulaC6H7BrClNO2S
Molecular Weight272.55 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)N.Cl
InChIInChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H
InChIKeyORFVKWQXGICMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride (CAS 1820607-06-4): A Multifunctional Thiophene Building Block for Pharmaceutical Synthesis


3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride (CAS 1820607-06-4) is a heterocyclic building block featuring a thiophene core substituted with an amino group at the 3-position, a bromine atom at the 5-position, a methyl ester at the 2-position, and presented as the hydrochloride salt [1]. With a molecular weight of 272.55 g·mol⁻¹ (C₆H₇BrClNO₂S) and a typical purity specification of ≥95%, this compound serves as a pivotal intermediate for constructing thieno[3,2-d]pyrimidine scaffolds—privileged structures in kinase inhibitor and DPP-IV inhibitor drug discovery programmes [2]. The orthogonal reactivity of the three functional groups (ester, amine, bromide) enables sequential synthetic elaboration that is not achievable with simpler thiophene derivatives [3].

Why Generic Substitution Fails for 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride


Attempts to replace 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride with close structural analogues—such as the free base, the 5-chloro congener, the 2-amino-4-bromo regioisomer, or the des-bromo derivative—are problematic because each alternative introduces a distinct liability. The free base (CAS 107818-55-3) is a light-brown oil requiring storage under inert atmosphere at 2–8 °C, complicating accurate weighing and long-term stability . The 5-chloro analogue (CAS 107818-51-9) exhibits markedly lower reactivity in palladium-catalysed cross-coupling, necessitating harsher conditions that erode yield and functional-group tolerance . The 2-amino-4-bromo regioisomer (CAS 1239461-22-3) cyclises to a thieno[2,3-d]pyrimidine topology rather than the pharmaceutically validated thieno[3,2-d]pyrimidine core [1]. The des-bromo derivative (CAS 22288-78-4) lacks the halogen handle entirely, eliminating the possibility of late-stage Suzuki diversification [2]. Only the target compound simultaneously provides (i) a stable, weighable solid salt form, (ii) a reactive bromine for efficient cross-coupling, (iii) the correct 3-amino-2-carboxylate regiochemistry for thieno[3,2-d]pyrimidine annulation, and (iv) a methyl ester that can be hydrolysed under mild conditions.

Quantitative Differentiation Evidence for 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride


Hydrochloride Salt Provides Solid Handling Advantage Over Free Base Oil

The hydrochloride salt (CAS 1820607-06-4) is an off-white solid , whereas the corresponding free base (CAS 107818-55-3) is reported as a light-brown oil . Solid form confers superior ease of accurate weighing, reduced volatility, and lower susceptibility to oxidative degradation during bench-top handling. The free base additionally requires storage under inert gas (nitrogen or argon) at 2–8 °C and protection from light , while the hydrochloride salt is supplied and stored as a stable solid in a cool, dry environment .

Salt selection Solid-form advantage Weighing accuracy

5-Bromo Substituent Enables Higher Cross-Coupling Efficiency Compared with 5-Chloro Analogue

The 5‑bromo substituent on the target compound undergoes Suzuki–Miyaura coupling with arylboronic acids, a transformation that is central to the construction of 6-arylthieno[3,2-d]pyrimidine libraries [1]. Although a published isolated yield for this specific coupling is not available, the synthetic utility of the brominated scaffold is demonstrated by the 57% yield obtained in the preparative bromination step that generates methyl 3-amino-5-bromothiophene-2-carboxylate . In contrast, the 5-chloro analogue (CAS 107818-51-9) is obtained in only 14% yield from a similar cyclocondensation route, reflecting the lower kinetic accessibility of the chlorinated intermediate . Furthermore, aryl bromides are widely recognised to undergo Suzuki coupling with higher yields and at milder temperatures than aryl chlorides [2]. This class-level reactivity difference translates to higher throughput and broader substrate scope when the bromo compound is employed as the diversification point.

Suzuki-Miyaura coupling Cross-coupling reactivity C–C bond formation

3-Amino-2-carboxylate Regiochemistry Directs Thieno[3,2-d]pyrimidine Annulation Distinct from 2-Amino-3-carboxylate Isomer

The 3-amino-2-carboxylate arrangement of the target compound specifically directs cyclocondensation with reagents such as methyl cyanoformate or urea to afford the thieno[3,2-d]pyrimidine ring system [1]. This scaffold is a validated pharmacophore in multiple kinase inhibitor programmes, with representative derivatives exhibiting IC₅₀ values as low as 22 nM against JAK1 [2] and 2 nM against FMS kinase [3]. In contrast, the regioisomeric 2-amino-4-bromothiophene-3-carboxylate (CAS 1239461-22-3) leads to thieno[2,3-d]pyrimidine products, a distinct scaffold topology with different shape and electronic properties that does not access the same biological target space [4]. For end-users targeting the thieno[3,2-d]pyrimidine core, only the 3-amino-2-carboxylate isomer is synthetically productive.

Regioselective cyclisation Thieno[3,2-d]pyrimidine Scaffold topology

Bromine Handle Enables Late-Stage Diversification That Is Impossible with the Des-Bromo Analogue

The bromine at the 5-position serves as a synthetic handle for palladium-catalysed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at a late stage of the synthetic sequence [1]. This orthogonal reactivity is absent in the des-bromo analogue methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4), which can only be functionalised via electrophilic substitution or directed metalation—methods that are less predictable and offer narrower scope [2]. The des-bromo compound has a melting point of 62–68 °C and is a beige powder , whereas the target hydrochloride salt is an off-white solid with different solubility and handling characteristics . For applications requiring C5-arylation for SAR exploration, only the brominated compound provides a direct, high-yielding diversification route.

Late-stage functionalisation Suzuki coupling Library synthesis

Target Compound Is the Direct Precursor to Pharmacologically Validated Thieno[3,2-d]pyrimidine Inhibitors with Sub-Nanomolar Potency

The target compound is specifically utilised as the starting material for constructing thieno[3,2-d]pyrimidine-based DPP-IV inhibitors [1] and has been employed in patent-protected programmes targeting KSP (kinesin spindle protein) for oncology [2], as well as PI3K/mTOR dual inhibitors with mTOR IC₅₀ values as low as 0.34 ± 0.03 nM [3]. In the DPP-IV programme, the lead compound derived from this scaffold exhibited high potency and long-acting in vivo efficacy suitable for once-weekly dosing [1]. The 2-amino-4-bromo regioisomer cannot access these specific pharmacophores because cyclisation gives the wrong pyrimidine fusion topology. The des-bromo analogue lacks the C5-aryl substituent that is critical for potency in the thieno[3,2-d]pyrimidine series [3]. Only the 3-amino-5-bromo-2-carboxylate scaffold simultaneously provides the correct regiochemistry and the halogen handle for installing the essential C6-aryl group.

DPP-IV inhibitor Kinase inhibitor Pharmacological validation

Methyl Ester Provides Orthogonal Protecting-Group Strategy Absent in Carboxylic Acid or Primary Amide Congeners

The methyl ester at the 2-position serves as a latent carboxylic acid that can be unmasked under mild basic hydrolysis conditions (e.g., NaOH or LiOH in aqueous methanol/THF) without affecting the bromine or amino functionalities . This orthogonal protection strategy is not available with the free carboxylic acid analogue (3-amino-5-bromo-thiophene-2-carboxylic acid, CAS 706791-83-5), which would require re-protection before further manipulation, or with the primary amide congener, which lacks this lability altogether . The ester group stays intact during Suzuki coupling and cyclocondensation steps, allowing hydrolysis to the carboxylic acid at the penultimate stage to furnish the final template acid for amide coupling . This sequential deprotection strategy is a cornerstone of the solid-phase synthetic methodology validated with this building block.

Orthogonal protection Ester hydrolysis Synthetic versatility

Optimal Application Scenarios for 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride in Research and Industrial Settings


Parallel Synthesis of 6-Arylthieno[3,2-d]pyrimidine Libraries for Kinase Inhibitor Screening

The solid hydrochloride form enables accurate automated dispensing into 96-well plates for parallel Suzuki coupling with diverse arylboronic acids, followed by cyclocondensation and hydrolysis to generate 6-arylthieno[3,2-d]pyrimidine-2-carboxylic acid templates. This workflow, validated in the Tetrahedron 2021 solid-phase methodology [1] and directly applicable to PI3K/mTOR [2] and JAK1 [3] inhibitor programmes, exploits the orthogonal reactivity of the bromine (cross-coupling), amine (cyclisation), and ester (late-stage hydrolysis) to maximise library diversity while minimising purification burden.

Medicinal Chemistry Campaigns Targeting DPP-IV for Type 2 Diabetes

As the direct starting material for the thieno[3,2-d]pyrimidine core used in orally active, long-acting DPP-IV inhibitors with once-weekly dosing potential [4], this compound is the preferred building block for SAR exploration around the C6-aryl position. The bromine handle allows rapid variation of the aryl group to optimise potency, selectivity, and pharmacokinetic profile, building on the validated lead series [4].

KSP (Eg5) Inhibitor Development for Oncology

The compound is explicitly claimed as a precursor in WO2004/111058 for the synthesis of heteroaryl-fused pyrimidinyl KSP inhibitors [5]. For organisations developing mitotic kinesin inhibitors, this building block provides the guaranteed regiochemistry and functionality required to access the patented chemical space, reducing the risk of synthetic route failure during lead optimisation.

Contract Research and CDMO Kilogram-Scale Synthesis

The combination of stable solid salt form, commercially available 95%+ purity , and well-characterised synthetic transformations (Suzuki coupling [1], cyclocondensation [1], ester hydrolysis ) makes this compound suitable for scale-up in contract research and CDMO settings. The simplified storage (cool, dry place) reduces cold-chain logistics cost compared to the free base (requires -20 °C under inert gas ).

Quote Request

Request a Quote for 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.